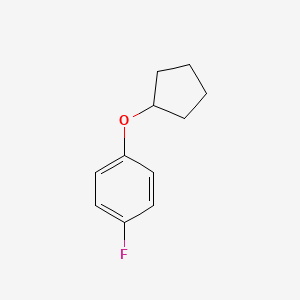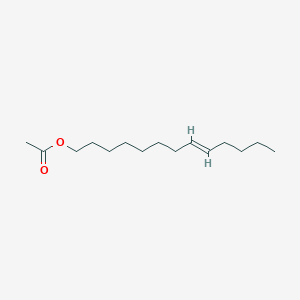
8E-Tridecenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8E-Tridecenyl acetate is an organic compound with the molecular formula C15H28O2. It is a type of acetate ester and is known for its role in chemical communication, particularly in the field of semiochemistry. This compound is often found in the pheromone blends of various insect species, where it plays a crucial role in mating and other behaviors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8E-Tridecenyl acetate typically involves the esterification of 8E-Tridecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to maximize yield and purity. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
8E-Tridecenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the acetate group into a carboxylic acid.
Reduction: The double bond in the compound can be reduced to form a saturated acetate.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Tridecanoic acid.
Reduction: 8-Tridecenyl alcohol.
Substitution: Various substituted acetates depending on the nucleophile used.
Scientific Research Applications
8E-Tridecenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and other organic reactions.
Biology: Plays a significant role in the study of insect behavior and pheromone communication.
Mechanism of Action
The mechanism of action of 8E-Tridecenyl acetate primarily involves its interaction with olfactory receptors in insects. When released, it binds to specific receptors, triggering a cascade of neural responses that lead to behavioral changes such as attraction or repulsion. The molecular targets are typically G-protein coupled receptors, which activate secondary messenger pathways to elicit the desired response .
Comparison with Similar Compounds
Similar Compounds
- (Z)-8-Tridecenyl acetate
- (E)-8-Tetradecenyl acetate
- (Z)-9-Tetradecenyl acetate
Uniqueness
8E-Tridecenyl acetate is unique due to its specific double bond configuration and its role in the pheromone systems of certain insect species. This specificity makes it a valuable compound for studying species-specific communication and developing targeted pest control strategies .
Properties
Molecular Formula |
C15H28O2 |
|---|---|
Molecular Weight |
240.38 g/mol |
IUPAC Name |
[(E)-tridec-8-enyl] acetate |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h6-7H,3-5,8-14H2,1-2H3/b7-6+ |
InChI Key |
PXLZBHTYUDYDTH-VOTSOKGWSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCOC(=O)C |
Canonical SMILES |
CCCCC=CCCCCCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11743559.png)
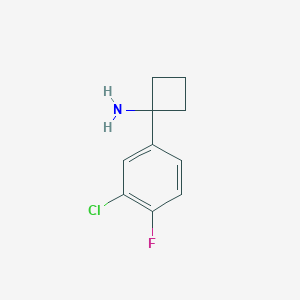
![[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743572.png)
![(1R,9S,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B11743579.png)
amine](/img/structure/B11743580.png)
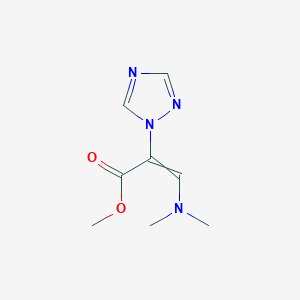

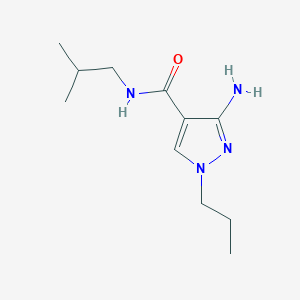
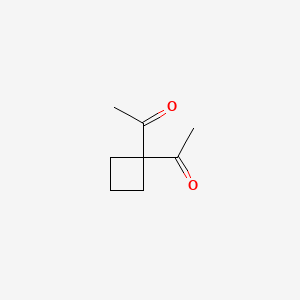

![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11743612.png)
![1-(2-fluoroethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743628.png)
